molecular formula C14H23FN2O4SSi B563636 cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 CAS No. 1217650-77-5

cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2

Cat. No.: B563636
CAS No.: 1217650-77-5
M. Wt: 365.47
InChI Key: GDOJFNBPPKKOCH-HDIORGBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stable isotope-labeled analog of the parent molecule, cis-5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione, where the hydroxymethyl group is replaced with a tert-butyldimethylsilyl (TBDMS)-protected oxymethyl group. The isotopic substitution ($^{13}\text{C}$ and $^{15}\text{N}_2$) enables precise tracking in pharmacokinetic, metabolic, or mechanistic studies without altering its chemical reactivity . Its structure includes a fluorinated pyrimidinedione core, a 1,3-oxathiolane ring, and a silyl-protected side chain, which enhances stability against enzymatic degradation compared to unprotected analogs .

Properties

IUPAC Name

1-[(2R,5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23FN2O4SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)17-6-9(15)12(18)16-13(17)19/h6,10-11H,7-8H2,1-5H3,(H,16,18,19)/t10-,11+/m0/s1/i13+1,16+1,17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOJFNBPPKKOCH-HDIORGBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1O[C@@H](CS1)[15N]2C=C(C(=O)[15NH][13C]2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23FN2O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675904
Record name 1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoro(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217650-77-5
Record name 1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoro(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The 1,3-oxathiolane moiety is synthesized via cyclization reactions between thiols and carbonyl compounds. A widely cited approach involves the condensation of 2-mercaptoethanol with glyceraldehyde derivatives under acidic catalysis . For the target compound, the hydroxymethyl group at the C2 position of the oxathiolane ring is protected early in the synthesis using a tert-butyldimethylsilyl (TBDMS) group. This protection is critical to prevent undesired side reactions during subsequent steps .

Key Reaction Conditions :

  • Catalyst : Lewis acids such as BF₃·OEt₂ or ZnCl₂ .

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.

  • Temperature : 0–25°C under inert atmosphere.

The stereochemical outcome (cis vs. trans) at the C5 position of the oxathiolane ring is controlled by the choice of catalyst and reaction kinetics. For example, BF₃·OEt₂ favors the formation of the cis isomer due to its ability to stabilize transition states through coordination with the sulfur atom .

Preparation of the Isotopically Labeled Pyrimidinedione Core

The pyrimidinedione core is synthesized with 13C and 15N isotopes incorporated at specific positions. This is achieved using 13C-labeled cytosine and 15N-labeled ammonia as starting materials. Fluorination at the C5 position is performed via electrophilic substitution using Selectfluor™ or F-TEDA-BF₄ .

Stepwise Process :

  • Isotopic Labeling :

    • 15N₂ labels are introduced during the cyclization of 13C-labeled urea with malonic acid derivatives .

    • The use of H₃15NO₃ (15N-enriched nitric acid) ensures high isotopic purity (>99%) .

  • Fluorination :

    • The C5 hydrogen is replaced with fluorine using F₂ gas in the presence of a palladium catalyst.

    • Reaction Yield : 78–85% under optimized conditions (60°C, 12 h).

Coupling of Oxathiolane and Pyrimidinedione Moieties

The glycosylation reaction between the 1,3-oxathiolane and pyrimidinedione is stereospecific, requiring precise control to achieve the desired cis configuration. This step employs N-glycosylation methodologies, where the oxathiolane acts as a glycosyl donor .

Optimized Parameters :

  • Coupling Agent : Trimethylsilyl triflate (TMSOTf) or BF₃·OEt₂ .

  • Solvent : Acetonitrile or dimethylformamide.

  • Temperature : −40°C to 0°C to minimize racemization.

The reaction proceeds via a SN1 mechanism , where the oxathiolane forms a carbocation intermediate that reacts with the pyrimidinedione’s nitrogen . The TBDMS group at C2 ensures regioselectivity by directing the nucleophilic attack to the C5 position of the oxathiolane .

Stereochemical Control and Resolution

Racemic mixtures are resolved using chiral stationary phase chromatography or enzymatic methods. Lipase-mediated kinetic resolution has been reported to achieve enantiomeric excess (ee) >98% for similar oxathiolane nucleosides .

Enzymatic Resolution Protocol :

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic oxathiolane-pyrimidinedione derivative.

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h .

Industrial-Scale Production and Quality Control

Industrial synthesis involves flow chemistry to enhance reproducibility and reduce reaction times. Critical quality control metrics include:

ParameterSpecificationMethod
Isotopic Enrichment ≥99% 13C, ≥98% 15N₂Mass Spectrometry
Stereochemical Purity >99% cis isomerChiral HPLC
Residual Solvents ≤10 ppm (ICH Q3C guidelines)GC-MS

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for synthesizing the target compound:

StepConventional MethodUltrasound-Assisted Method
Oxathiolane Formation 6–8 h, 75% yield25–30 min, 88–92% yield
Fluorination 12 h, 78% yieldNot reported
Coupling 24 h, 70% yield45–60 min, 85–94% yield

Ultrasound irradiation significantly accelerates reaction rates by enhancing mass transfer and reducing activation energy .

Challenges and Innovations

  • Isotopic Dilution : Minimizing natural-abundance isotopes requires stringent control over precursor sourcing .

  • Stereochemical Drift : Low-temperature conditions (−40°C) and inert atmospheres prevent epimerization during coupling .

Recent advances include microfluidic reactors for precise temperature control and enzymatic cascades to streamline multi-step syntheses .

Chemical Reactions Analysis

Deprotection of the Silyl Ether Group

The tert-butyldimethylsilyl (TBDMS) group protects the hydroxymethyl moiety on the oxathiolane ring. Deprotection typically occurs under acidic or fluoride-mediated conditions:

Reaction Conditions Product Application
TBDMS removalTBAF (tetrabutylammonium fluoride)cis-5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-pyrimidinedione Synthesis of bioactive metabolites
Acid-catalyzed hydrolysisHCl, H2O/THFSame as aboveProdrug activation in pharmaceutical studies

Mechanistic Insight : Fluoride ions cleave the Si-O bond via nucleophilic attack, yielding the alcohol. Acidic conditions protonate the oxygen, weakening the Si-O bond.

Oxathiolane Ring-Opening Reactions

The 1,3-oxathiolane ring (containing sulfur and oxygen) is susceptible to ring-opening under nucleophilic or acidic conditions:

Reaction Conditions Product Notes
Acidic hydrolysisH2SO4, H2OThiol and diol derivativesPotential degradation pathway
Nucleophilic attackNH3, aminesThioether or sulfonamide derivativesLimited data; inferred from analogs

Key Stability Factors :

  • The sulfur atom’s susceptibility to oxidation (e.g., forming sulfoxides or sulfones) under oxidative conditions .
  • Ring strain and electronic effects influence reactivity.

Fluorinated Pyrimidine Core Reactivity

The 5-fluoropyrimidine-2,4-dione moiety exhibits limited direct reactivity due to electron-withdrawing effects from fluorine and carbonyl groups. Notable interactions include:

Reaction Conditions Product Role
TautomerizationAqueous solutionsEnol form stabilizationInfluences hydrogen-bonding capacity
Enzymatic modificationIn vivo metabolic pathwaysFluorouracil derivatives (via glycosidase cleavage)Antiviral/anticancer prodrug

Stability and Degradation Pathways

Stability studies highlight degradation under extreme conditions:

Condition Degradation Pathway Products Identified Reference
High pH (>9)Hydrolysis of silyl etherDesilylated compound
UV exposureOxidative cleavage of oxathiolaneSulfoxides, fragmented pyrimidine
Thermal stress (>100°C)Pyrimidine ring decompositionCO2, NH3, and fluorinated fragments

Isotopic Labeling in Reaction Tracking

The 13C and 15N2 labels facilitate tracing in complex matrices:

Application Method Outcome
Metabolic studiesLC-MS/MSIdentification of desilylated and oxidized metabolites
Environmental degradation13C NMRQuantification of CO2 and urea derivatives

Comparative Reactivity with Non-Isotopic Analogs

Reactivity differences between labeled and unlabeled forms are minimal but critical for analytical precision:

Parameter Labeled Compound Unlabeled Compound (CAS: 1217659-69-2)
Reaction rate (deprotection)SimilarMarginally faster due to isotopic mass effects
Metabolic half-lifeProlonged (15N2 stabilizes bonds)Standard

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in the development of antiviral agents. Its similarity to nucleoside analogs positions it as a candidate for further studies in antiviral drug development, particularly against viral infections such as HIV.

Case Study: Antiviral Activity

Research has indicated that compounds with similar structures exhibit significant antiviral activity. For instance, nucleoside analogs have been shown to inhibit reverse transcriptase in HIV, which is a critical target for therapeutic intervention. Further studies on cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione may reveal comparable efficacy.

Organic Synthesis

The compound can serve as an intermediate in organic synthesis due to its unique functional groups. The presence of the oxathiolane ring and the fluorine atom enhances its reactivity and allows for various chemical transformations.

Table: Potential Synthetic Pathways

Reaction TypeDescriptionExpected Products
Nucleophilic SubstitutionReacting with nucleophiles to form new bondsModified pyrimidinediones
OxidationConverting sulfur to sulfoxide or sulfoneSulfur-containing derivatives
FluorinationIntroducing additional fluorine atomsFluorinated organic compounds

Stable Isotope Labeling

The incorporation of stable isotopes 13C^{13}C and 15N^{15}N allows this compound to be utilized in metabolic studies and tracer experiments. It can be instrumental in understanding metabolic pathways and interactions within biological systems.

Case Study: Metabolic Tracing

In studies involving metabolic pathways of nucleoside analogs, labeled compounds help trace the incorporation and metabolism of these substances within cells. Such investigations can provide insights into pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-isotopic Parent Compound

  • Name : cis-5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione
  • Key Differences :
    • Lacks $^{13}\text{C}$ and $^{15}\text{N}_2$ isotopes.
    • Contains a hydroxymethyl group instead of the TBDMS-protected group.
    • Lower molecular weight (MW = 274.23 g/mol vs. 398.47 g/mol for the isotopic analog).
  • Applications : Serves as an antiviral agent (e.g., nucleoside reverse transcriptase inhibitor analog) but is less stable in biological matrices due to susceptibility to oxidation .

Isotopic Analogs in Nucleoside Chemistry

  • Example : 5-Methyl-2’-deoxy Cytidine-$^{13}\text{C},^{15}\text{N}_2$ (M295904)
    • Structural Overlap : Both compounds are isotopically labeled to enable tracer studies.
    • Divergence : The compared compound lacks the 1,3-oxathiolane ring and fluorine substitution, focusing instead on cytidine analogs for epigenetic or antiviral research .

Silyl-Protected Derivatives

  • Example : (2R,3S,5R)-5-(5-Methyl-2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate-$^{13}\text{CH}{27},^{15}\text{N}2$
    • Shared Features : Use of isotopic labels and protective groups (e.g., benzoyl vs. TBDMS).
    • Contrast : The silyl group in the target compound offers superior hydrolytic stability under basic conditions compared to ester-protected analogs .

Data Table: Comparative Analysis

Parameter Target Compound Non-isotopic Parent 5-Methyl-2’-deoxy Cytidine-$^{13}\text{C},^{15}\text{N}_2$
Molecular Formula C${14}$H${20}$F$^{13}\text{C}$N$^{15}\text{N}2$O$5$SSi C${10}$H${11}$FN$2$O$4$S C${9}$H$^{13}\text{CH}{27}$N$^{15}\text{N}2$O$5$
Isotopic Labels $^{13}\text{C}$, $^{15}\text{N}_2$ None $^{13}\text{C}$, $^{15}\text{N}_2$
Key Functional Groups TBDMS-protected oxymethyl, 1,3-oxathiolane, fluoropyrimidinedione Hydroxymethyl, 1,3-oxathiolane, fluoropyrimidinedione Benzoyl-protected tetrahydrofuran, methylcytidine
Stability High (resists hydrolysis and enzymatic cleavage) Moderate (hydroxymethyl prone to oxidation) Moderate (ester protection less stable than silyl)
Primary Use Isotopic tracer in metabolic studies, antiviral mechanism research Antiviral drug intermediate Epigenetic tracer, nucleoside analog development

Research Findings and Significance

  • Stability Enhancement : The TBDMS group in the target compound reduces metabolic degradation by 30–40% compared to the hydroxymethyl analog, as shown in liver microsome assays .
  • Isotopic Utility: The $^{13}\text{C}$ and $^{15}\text{N}_2$ labels allow quantification via mass spectrometry with >99% isotopic purity, critical for distinguishing endogenous metabolites in complex matrices .
  • Antiviral Selectivity : Fluorine at the 5-position enhances binding affinity to viral polymerases, while the oxathiolane ring mimics natural ribose conformations, as demonstrated in molecular docking studies .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-¹³C,¹⁵N₂ with isotopic labeling?

  • Methodology : Synthesis requires precise control of isotopic incorporation (¹³C and ¹⁵N) during key steps, such as cyclization or fluorination. For example, stable isotope-labeled precursors (e.g., ¹³C-enriched carbonyl sources) must be introduced at specific stages to ensure isotopic fidelity. Reaction monitoring via LC-MS or NMR (e.g., ¹³C NMR) is critical to confirm isotopic placement .
  • Challenges : Isotopic scrambling during acidic/basic conditions must be minimized. Use protective groups (e.g., silyl ethers, as in the compound’s structure) to stabilize reactive intermediates and prevent isotopic exchange .

Q. How can the stereochemistry of the oxathiolane ring and pyrimidinedione moiety be rigorously confirmed?

  • Analytical Techniques :

  • X-ray crystallography : Resolve absolute configuration of the cis-5-fluoro substituent and oxathiolane ring .
  • NOE NMR experiments : Detect spatial proximity between protons in the oxathiolane and pyrimidinedione groups to confirm cis geometry .
    • Validation : Compare experimental data with computational models (e.g., DFT-optimized structures) to validate stereochemical assignments .

Q. What role does the tert-butyldimethylsilyl (TBDMS) group play in the compound’s stability and reactivity?

  • Functional Role : The TBDMS group acts as a protective moiety for the hydroxymethyl substituent, preventing unwanted nucleophilic attack or oxidation during synthesis. Its steric bulk also influences the compound’s solubility and crystallinity .
  • Stability Testing : Conduct accelerated degradation studies under varied pH and temperature conditions to assess TBDMS stability. Use TLC or HPLC to monitor deprotection kinetics .

Advanced Research Questions

Q. How can quantum chemical calculations optimize reaction pathways for synthesizing this compound’s derivatives?

  • Computational Workflow :

Reaction Path Search : Apply density functional theory (DFT) to model transition states and intermediates for key steps (e.g., fluorination or oxathiolane ring formation).

Energy Profiling : Identify rate-limiting steps and evaluate alternative pathways (e.g., nucleophilic vs. electrophilic fluorination) to minimize activation barriers .

  • Validation : Cross-validate computational results with experimental kinetics (e.g., Arrhenius plots) and isotopic labeling data .

Q. How do isotopic labels (¹³C, ¹⁵N) impact metabolic or pharmacokinetic studies in biological systems?

  • Tracer Design : Use ¹³C-labeled pyrimidinedione to track metabolic incorporation into nucleic acids via LC-MS/MS. ¹⁵N labels enable precise quantification of protein binding via isotope-ratio mass spectrometry .
  • Data Interpretation : Correct for natural isotope abundance using software tools (e.g., IsoCor) to distinguish labeled vs. unlabeled metabolites .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Hypothesis Testing :

  • Dynamic Effects : Assess temperature-dependent NMR to detect conformational exchange (e.g., ring puckering in oxathiolane).
  • Solvent Effects : Compare spectra in polar vs. nonpolar solvents to identify hydrogen bonding or aggregation artifacts .
    • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals and validate structural integrity .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

  • Process Design :

  • Nanofiltration : Employ ceramic membranes with tailored pore sizes (1–5 kDa) to separate the target compound (MW ~400 g/mol) from smaller byproducts.
  • Solvent Optimization : Use solvent-resistant membranes (e.g., polyimide) in dimethylacetamide or THF to enhance flux and selectivity .
    • Scale-Up Challenges : Monitor membrane fouling via pressure-drop measurements and optimize cleaning protocols .

Methodological Resources

Aspect Recommended Techniques Key References
Synthesis Isotope-selective fluorination, silylation
Characterization X-ray crystallography, 2D NMR
Computational DFT reaction modeling, COMSOL simulations
Purification Membrane nanofiltration, HPLC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.